molecular formula C21H15BrIN3O4 B11542279 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate

Cat. No.: B11542279
M. Wt: 580.2 g/mol
InChI Key: PCROVAGWOXGFOS-KIBLKLHPSA-N
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Description

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromopyridine, methoxyphenyl, and iodobenzoate moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE typically involves multiple steps, starting with the preparation of the individual components. The bromopyridine moiety can be synthesized through bromination of pyridine derivatives . The methoxyphenyl component is often prepared via methoxylation reactions . The final step involves coupling these components under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE is unique due to its combination of bromopyridine, methoxyphenyl, and iodobenzoate moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C21H15BrIN3O4

Molecular Weight

580.2 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-iodobenzoate

InChI

InChI=1S/C21H15BrIN3O4/c1-29-19-8-13(10-25-26-20(27)14-9-15(22)12-24-11-14)6-7-18(19)30-21(28)16-4-2-3-5-17(16)23/h2-12H,1H3,(H,26,27)/b25-10+

InChI Key

PCROVAGWOXGFOS-KIBLKLHPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3I

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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